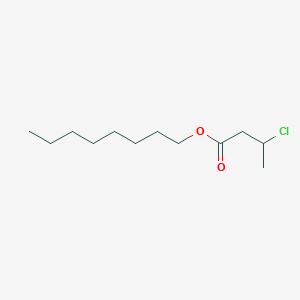
Octyl 3-chlorobutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Octyl 3-chlorobutanoate: is an organic compound with the molecular formula C12H23ClO2 It is an ester derived from the reaction between octanol and 3-chlorobutanoic acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Octyl 3-chlorobutanoate can be synthesized through the esterification reaction between octanol and 3-chlorobutanoic acid. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of advanced purification techniques, such as distillation and recrystallization, ensures the production of high-purity this compound suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions: Octyl 3-chlorobutanoate undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to yield octanol and 3-chlorobutanoic acid.
Reduction: The ester group in this compound can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom in the 3-chlorobutanoate moiety can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted products.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride or other strong reducing agents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed:
Hydrolysis: Octanol and 3-chlorobutanoic acid.
Reduction: Octanol and butanol.
Substitution: Various substituted butanoates depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Octyl 3-chlorobutanoate is used as an intermediate in organic synthesis, particularly in the preparation of other esters and substituted butanoates. Its reactivity makes it a valuable compound for studying esterification and substitution reactions.
Biology: In biological research, this compound is used as a model compound to study the metabolism and enzymatic hydrolysis of esters. It serves as a substrate for esterases and lipases, providing insights into enzyme kinetics and specificity.
Medicine: While not directly used as a therapeutic agent, this compound’s derivatives and related compounds are investigated for their potential pharmacological properties. Research focuses on developing new drugs with improved efficacy and reduced side effects.
Industry: In the industrial sector, this compound is used as a flavoring agent and fragrance component. Its pleasant odor makes it suitable for use in perfumes, cosmetics, and food products.
Mécanisme D'action
Comparison with Other Similar Compounds: Octyl 3-chlorobutanoate can be compared with other esters and chlorinated butanoates, such as:
Octyl butanoate: Similar ester structure but lacks the chlorine atom, resulting in different reactivity and applications.
3-chlorobutanoic acid: The parent acid of this compound, used in similar synthetic applications but with different properties.
Octyl acetate: Another ester with a similar structure but different functional groups, leading to distinct chemical behavior and uses.
Uniqueness: The presence of the chlorine atom in this compound imparts unique reactivity, making it a valuable compound for studying substitution reactions and developing new synthetic methodologies.
Comparaison Avec Des Composés Similaires
- Octyl butanoate
- 3-chlorobutanoic acid
- Octyl acetate
Propriétés
Numéro CAS |
88395-86-2 |
|---|---|
Formule moléculaire |
C12H23ClO2 |
Poids moléculaire |
234.76 g/mol |
Nom IUPAC |
octyl 3-chlorobutanoate |
InChI |
InChI=1S/C12H23ClO2/c1-3-4-5-6-7-8-9-15-12(14)10-11(2)13/h11H,3-10H2,1-2H3 |
Clé InChI |
KGTJTJMGWKRVOB-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCOC(=O)CC(C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















